IFN-g Antagonist - 158040-83-6

IFN-g Antagonist

Catalog Number: EVT-3165161
CAS Number: 158040-83-6
Molecular Formula: C115H194N34O34S
Molecular Weight: 2629.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The IFN-g Antagonist is derived from the ligand binding site of the human γ-interferon (IFN-γ) receptor . It’s an antagonist of human IFN-γ and inhibits human IFN-γ-induced expression of HLR/DR antigen on Colo 205 cells . The cytokine interferon-γ (IFNγ) is a central coordinator of innate and adaptive immunity .


Synthesis Analysis

The synthesis of IFN-g Antagonist involves complex biological processes. For instance, an affinity-enhanced variant of the ligand-binding chain of the IFNγ receptor IFNγR1 was engineered to determine the crystal structure of the complete hexameric (2:2:2) IFNγ–IFNγR1–IFNγR2 signaling complex .


Molecular Structure Analysis

The molecular structure of the IFN-g Antagonist is complex. The crystal structure of the complete hexameric (2:2:2) IFNγ–IFNγR1–IFNγR2 signaling complex was determined at 3.25 Å resolution . This structure reveals the mechanism underlying deficits in IFNγ responsiveness in mycobacterial disease syndrome resulting from a T168N mutation in IFNγR2, which impairs assembly of the full signaling complex .


Chemical Reactions Analysis

The chemical reactions involving IFN-g Antagonist are complex and involve multiple steps. For instance, IFN-γ disrupts lymphatic endothelial barrier by reducing VE-cadherin expression while elevating β-catenin and phosphorylated myosin light chain expressions .


Physical And Chemical Properties Analysis

The IFN-g Antagonist has a molecular formula of C115H194N34O34S and a molecular weight of 2629.0 g/mol . It’s a peptide with complex physical and chemical properties.

Pentoxifylline

    Compound Description: Pentoxifylline is a methylxanthine derivative that acts as a non-selective phosphodiesterase inhibitor. It has been shown to have anti-inflammatory properties, primarily by inhibiting TNF-α production and reducing leukocyte adhesion to endothelial cells [].

    Relevance: Pentoxifylline is considered a related compound to IFN-g antagonists due to its overlapping biological activity in the context of immune modulation. Both pentoxifylline and IFN-g antagonists can suppress the expression of endothelial adhesion molecules, such as VCAM-1, which are upregulated during inflammation and allograft rejection []. Although their mechanisms of action differ, their shared ability to modulate the inflammatory cascade makes them relevant to each other in the context of immune-related diseases.

Soluble TNF Receptor (TNFR:Fc)

    Compound Description: Soluble TNF receptors (TNFR:Fc) are genetically engineered proteins designed to bind and neutralize TNF-α. They function by acting as decoys, preventing TNF-α from binding to its cell surface receptors and thereby inhibiting its biological activity [].

IL-4

    Compound Description: IL-4 is a cytokine that plays a central role in the development of Th2 immune responses. It promotes the differentiation of naive T cells into Th2 cells, which are characterized by their production of cytokines such as IL-4, IL-5, and IL-13 []. IL-4 also has effects on other cell types, including B cells and macrophages.

    Relevance: While structurally distinct from IFN-g Antagonists, IL-4's relevance stems from its functional interplay with IFN-γ in the immune system. IL-4 and IFN-γ typically exhibit opposing roles in shaping immune responses. For example, IL-4 can counteract the effects of IFN-γ on the expression of certain molecules, such as endothelial adhesion molecules like VCAM-1 []. This interplay between IL-4 and IFN-γ makes IL-4 and its related pathways of interest when studying IFN-g antagonists.

Soluble IL-4 Receptor

    Compound Description: Soluble IL-4 receptors are engineered proteins designed to bind to and neutralize IL-4. These receptors act as decoys, preventing IL-4 from binding to its cellular receptors and thereby inhibiting its biological activity [].

    Relevance: While structurally unrelated to IFN-g Antagonists, soluble IL-4 receptors, like IL-4 itself, are considered related compounds because they interfere with the function of IL-4, a cytokine that often counteracts the effects of IFN-γ in the immune system []. This indirect relationship to IFN-γ makes soluble IL-4 receptors relevant in the context of understanding the broader immune network that IFN-g antagonists influence.

Lobaric Acid

    Compound Description: Lobaric acid is a natural compound isolated from lichens. It has been identified as a protease-activated receptor 2 (PAR2) antagonist []. PAR2 is involved in various physiological processes, including inflammation and skin barrier function.

    Relevance: Although structurally unrelated to IFN-g antagonists, lobaric acid is included as a related compound due to its shared ability to modulate inflammatory responses []. This functional similarity, particularly in the context of skin inflammation, makes lobaric acid and its mechanism of action relevant to research on IFN-g antagonists, especially in the context of inflammatory skin conditions.

TG101348

    Compound Description: TG101348 is a potent and selective JAK2 inhibitor []. It inhibits the activity of JAK2, a tyrosine kinase involved in various signaling pathways, including those downstream of cytokine receptors.

    Relevance: Although not structurally related to IFN-g antagonists, TG101348 is a related compound because it targets the JAK-STAT signaling pathway, which is also a key pathway involved in IFN-γ signaling []. By inhibiting JAK2, TG101348 can indirectly affect IFN-γ-mediated responses, making it relevant to understanding the broader cellular effects of modulating this pathway.

(S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester

    Compound Description: (S,R)-3-(4-hydroxyphenyl)-4,5-dihydro-5-isoxazole acetic acid methyl ester, more commonly known as ISO-1, is a small molecule that acts as an antagonist of macrophage migration inhibitory factor (MIF) []. MIF is a pro-inflammatory cytokine involved in various immune and inflammatory responses.

    Relevance: While structurally distinct from IFN-g antagonists, ISO-1 is included as a related compound due to its ability to suppress IFN-γ production in certain contexts []. Although the mechanisms by which ISO-1 and IFN-g antagonists modulate IFN-γ differ, their shared ability to affect IFN-γ levels highlights their relevance to each other.

Anakinra

    Compound Description: Anakinra is a recombinant, non-glycosylated form of the human interleukin-1 receptor antagonist (IL-1Ra). It binds to the interleukin-1 receptor (IL-1R), blocking the binding of both IL-1α and IL-1β, which are pro-inflammatory cytokines []. By inhibiting IL-1 signaling, anakinra suppresses inflammation.

    Relevance: Though structurally dissimilar to IFN-g antagonists, anakinra is considered a related compound because it also modulates the immune response, albeit through a different pathway. Its ability to suppress pro-inflammatory cytokines, like IL-6, which can be induced by IFN-γ, makes it relevant to the overall understanding of immune modulation in the context of IFN-g antagonist research [].

Brilliant Blue G

    Compound Description: Brilliant Blue G (BBG) is a dye that also acts as a selective antagonist of the P2X7 receptor []. The P2X7 receptor is an ATP-gated ion channel involved in various cellular processes, including inflammation and cell death.

    Relevance: Though structurally unrelated to IFN-g antagonists, BBG is considered a related compound due to its influence on P2X7 receptor activity, which can be modulated by IFN-γ []. This indirect link through the P2X7 receptor underscores the interconnected nature of immune signaling pathways and highlights the relevance of BBG in the context of IFN-g antagonist research, particularly in systems where P2X7 plays a significant role.

Overview

Interferon-gamma antagonist refers to compounds that inhibit the activity of interferon-gamma, a critical cytokine in the immune response. Interferon-gamma is primarily produced by activated lymphocytes and plays a pivotal role in immune regulation, particularly in the activation of macrophages and the modulation of inflammatory responses. The antagonists of this cytokine can serve as valuable tools in treating various autoimmune diseases and conditions characterized by excessive inflammation.

Source and Classification

Interferon-gamma antagonists can be derived from various sources, including synthetic compounds, monoclonal antibodies, and small molecules. They are classified based on their mechanism of action—either by blocking the receptor interaction or inhibiting downstream signaling pathways associated with interferon-gamma activity. This classification is crucial for understanding their therapeutic applications and potential side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of interferon-gamma antagonists typically involves several methodologies:

  1. Chemical Synthesis: This includes organic synthesis techniques to create small molecule inhibitors that can interfere with interferon-gamma signaling pathways. For example, compounds may be designed to mimic the structure of interferon-gamma or its receptor to competitively inhibit binding.
  2. Biotechnological Approaches: Monoclonal antibodies targeting interferon-gamma or its receptors are produced using hybridoma technology. This involves immunizing mice with interferon-gamma, fusing their splenocytes with myeloma cells, and selecting for hybrid cells that produce the desired antibody.
  3. Peptide Synthesis: Short peptides that can inhibit interferon-gamma activity are synthesized using solid-phase peptide synthesis techniques. These peptides can be designed to disrupt the interaction between interferon-gamma and its receptors.
Molecular Structure Analysis

Structure and Data

Key structural features include:

  • Dimerization Interface: The interface between the two chains is crucial for biological activity, allowing for effective receptor binding.
  • Receptor Binding Sites: Both amino and carboxyl termini are essential for receptor interaction and subsequent signaling activation.
Chemical Reactions Analysis

Reactions and Technical Details

Interferon-gamma antagonists can undergo various chemical reactions depending on their structure:

  1. Binding Reactions: Antagonists may bind competitively or non-competitively to interferon-gamma receptors, inhibiting the downstream signaling cascade.
  2. Proteolytic Cleavage: Some antagonists may be designed to resist proteolytic cleavage, enhancing their stability and efficacy.
  3. Pharmacokinetic Modifications: Chemical modifications may be introduced to improve bioavailability or reduce immunogenicity.
Mechanism of Action

Process and Data

The mechanism by which interferon-gamma antagonists exert their effects typically involves:

  1. Inhibition of Receptor Binding: By preventing interferon-gamma from binding to its receptors (interferon-gamma receptor 1 and 2), these antagonists block the initiation of signaling pathways that lead to inflammatory responses.
  2. Downstream Signaling Inhibition: Even if some binding occurs, antagonists can interfere with downstream signaling components such as Janus kinases (JAKs) and signal transducer and activator of transcription proteins (STATs), effectively dampening the immune response.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of interferon-gamma antagonists vary widely based on their chemical nature but generally include:

  • Solubility: Many small molecule antagonists are designed to be soluble in aqueous solutions to facilitate administration.
  • Stability: Chemical stability under physiological conditions is crucial for efficacy; modifications may be made to enhance this property.
  • Molecular Weight: Typically ranging from low molecular weight compounds (around 300-500 Da) for small molecules to larger proteins (up to 150 kDa) for monoclonal antibodies.
Applications

Scientific Uses

Interferon-gamma antagonists have several important applications in scientific research and clinical settings:

  1. Autoimmune Disease Treatment: They are investigated as potential therapies for diseases characterized by excessive inflammatory responses, such as rheumatoid arthritis and multiple sclerosis.
  2. Cancer Immunotherapy: By modulating immune responses, these antagonists may enhance the efficacy of cancer treatments that rely on immune activation.
  3. Infectious Disease Research: Understanding how these antagonists affect immune responses can provide insights into managing infections where interferon-gamma plays a critical role.

Properties

CAS Number

158040-83-6

Product Name

IFN-g Antagonist

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(acetamidomethylsulfanyl)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-6-aminohexanoyl]amino]-3-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C115H194N34O34S

Molecular Weight

2629.0 g/mol

InChI

InChI=1S/C115H194N34O34S/c1-11-61(6)91(145-103(172)68(26-14-18-44-116)131-85(153)56-128-95(164)79(54-89(159)160)142-100(169)72(30-22-48-126-114(122)123)134-108(177)81(58-184-59-130-65(10)150)144-106(175)78(140-94(163)64(9)120)53-66-34-36-67(151)37-35-66)110(179)129-57-86(154)148-50-25-33-83(148)112(181)149-51-24-32-82(149)109(178)138-71(29-17-21-47-119)99(168)141-77(52-60(4)5)105(174)143-80(55-90(161)162)107(176)146-92(62(7)12-2)111(180)139-73(31-23-49-127-115(124)125)98(167)132-69(27-15-19-45-117)97(166)136-76(40-43-88(157)158)102(171)137-75(39-42-87(155)156)101(170)133-70(28-16-20-46-118)96(165)135-74(38-41-84(121)152)104(173)147-93(113(182)183)63(8)13-3/h34-37,60-64,68-83,91-93,151H,11-33,38-59,116-120H2,1-10H3,(H2,121,152)(H,128,164)(H,129,179)(H,130,150)(H,131,153)(H,132,167)(H,133,170)(H,134,177)(H,135,165)(H,136,166)(H,137,171)(H,138,178)(H,139,180)(H,140,163)(H,141,168)(H,142,169)(H,143,174)(H,144,175)(H,145,172)(H,146,176)(H,147,173)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,182,183)(H4,122,123,126)(H4,124,125,127)/t61-,62-,63-,64-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,91-,92-,93-/m0/s1

InChI Key

MIQGNZNLJDUVPW-FPTMUGPJSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CSCNC(=O)C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSCNC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.